molecular formula C21H22N4O3S2 B2443984 N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 921827-80-7

N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2443984
CAS No.: 921827-80-7
M. Wt: 442.55
InChI Key: AXCIJUAJPUPMJS-UHFFFAOYSA-N
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Description

N-(4-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This complex molecule incorporates several privileged structural motifs known for their biological activity, including a thiazole ring, a phenylpiperazine group, and a thiophene carboxamide unit. The presence of these features suggests potential for diverse receptor interactions, making it a valuable scaffold for developing novel therapeutic agents. The core structural elements of this compound are associated with various bioactivities. The thiazole ring is a versatile heterocycle found in numerous FDA-approved drugs and bioactive molecules, contributing to properties such as antimicrobial, anticancer, and anti-inflammatory effects . The phenylpiperazine moiety is a common pharmacophore in neuropharmacology, frequently encountered in compounds that target neurotransmitter receptors, such as dopamine and serotonin receptors . For instance, structural analogues featuring a 2-methoxyphenylpiperazine group have been investigated as highly selective dopamine D3 receptor ligands, which are relevant for studying addiction and other neuropsychiatric disorders . Furthermore, the thiophene-2-carboxamide segment is a recurring structure in compounds screened for antiviral activity, including against targets like hepatitis C virus (HCV) . This combination of features makes this compound a promising candidate for researchers exploring new ligands for central nervous system targets, as well as for investigating potential antiviral and antimicrobial applications. Its mechanism of action would be highly specific to its molecular target, which requires empirical determination through dedicated research programs. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

N-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S2/c1-28-17-6-4-16(5-7-17)24-8-10-25(11-9-24)19(26)13-15-14-30-21(22-15)23-20(27)18-3-2-12-29-18/h2-7,12,14H,8-11,13H2,1H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCIJUAJPUPMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Thiazole and Thiophene Rings : These heterocyclic structures are known for their diverse biological activities.
  • Piperazine Moiety : Often associated with psychoactive properties, piperazine derivatives have been studied for their effects on neurotransmitter systems.
  • Methoxyphenyl Group : This substituent can enhance lipophilicity and bioactivity.

Molecular Formula and Weight

  • Molecular Formula : C18H22N4O3S
  • Molecular Weight : 378.45 g/mol

LogP and Solubility

  • LogP : Approximately 3.5, indicating moderate lipophilicity which may influence absorption and distribution in biological systems.

Antitumor Activity

Research indicates that compounds containing thiazole and thiophene rings often exhibit significant antitumor properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of Bcl-2 proteins, which are crucial for cell survival.

Case Study: Thiazole Derivatives

A study demonstrated that thiazole-based compounds exhibited IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, suggesting potent cytotoxicity .

CompoundIC50 (µg/mL)Cell Line
Compound 11.61 ± 1.92A431 (skin cancer)
Compound 21.98 ± 1.22Jurkat (leukemia)

Anticonvulsant Activity

The piperazine component is notable for its anticonvulsant properties. A series of studies have indicated that modifications in the piperazine structure can lead to enhanced efficacy against seizures.

The proposed mechanism involves modulation of neurotransmitter release and inhibition of excitatory pathways in the central nervous system.

Antimicrobial Activity

Preliminary studies suggest that the compound may also exhibit antimicrobial properties, particularly against Gram-positive bacteria. This is attributed to the structural features that enhance membrane permeability or disrupt bacterial cell wall synthesis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • The presence of electron-donating groups such as methoxy enhances activity.
  • The thiazole ring appears essential for cytotoxicity, with specific substitutions affecting potency.

Table: Structure-Activity Relationships

Structural FeatureEffect on Activity
Methoxy GroupIncreases lipophilicity and bioactivity
Thiazole RingEssential for cytotoxicity
Piperazine MoietyModulates neurotransmitter effects

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions impact yield and purity?

Methodological Answer: The synthesis involves multi-step reactions:

  • Step 1: Formation of the thiazole core via condensation of thiourea derivatives with α-halo ketones (e.g., 2-bromoacetophenone) under reflux in ethanol .
  • Step 2: Introduction of the piperazine moiety via nucleophilic substitution or coupling reactions. For example, reacting the thiazole intermediate with 4-(4-methoxyphenyl)piperazine in dimethylformamide (DMF) with potassium carbonate as a base .
  • Step 3: Amide bond formation between the thiazole-piperazine intermediate and thiophene-2-carboxylic acid using coupling agents like HATU or EDCI in dichloromethane .

Key Reaction Optimization Factors:

ParameterImpact on Yield/PurityExample from Evidence
SolventPolar aprotic solvents (DMF, DCM) enhance coupling efficiency DMF used for piperazine coupling (85% yield)
BaseInorganic bases (K₂CO₃) improve nucleophilic substitution K₂CO₃ in DMF for thiazole-piperazine coupling
PurificationColumn chromatography (silica gel, hexane/EtOAc) ensures >95% purity Ethanol recrystallization for final compound

Confirmation of intermediates via TLC and final product purity via HPLC (>98%) is critical .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Key signals include:
  • Thiophene protons: δ 7.2–7.8 ppm (multiplet) .

  • Piperazine N-CH₂: δ 3.2–3.5 ppm (singlet) .

  • Methoxy group: δ 3.8 ppm (singlet) .

    • IR Spectroscopy: Confirms carbonyl (C=O) stretches at 1650–1700 cm⁻¹ and amide (N-H) at 3200–3300 cm⁻¹ .
    • Mass Spectrometry: High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 483.15) .

    Table: Representative Spectral Data from Analogous Compounds

    TechniqueKey Observations (Analog Data)Evidence Source
    1H NMRThiazole H: δ 8.1 ppm (s, 1H)
    13C NMRPiperazine C=O: δ 168.5 ppm
    IRAmide C=O: 1680 cm⁻¹

Q. What in vitro assays are recommended for initial biological screening?

Methodological Answer: Prioritize assays based on structural motifs:

  • Enzyme Inhibition: Test against kinases (e.g., PI3K) or proteases using fluorogenic substrates .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Receptor Binding: Radioligand displacement assays for serotonin/dopamine receptors (piperazine moiety suggests CNS activity) .

Example Protocol:

  • MTT Assay: Incubate cells with 10–100 µM compound for 48 hrs, measure absorbance at 570 nm .

Advanced Research Questions

Q. How can researchers resolve contradictory SAR data in analogs with varying piperazine/thiazole substitutions?

Methodological Answer:

  • Systematic Substitution: Synthesize derivatives with:
  • Piperazine: Vary substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) .

  • Thiazole: Replace with oxazole or imidazole .

    • Orthogonal Assays: Compare data across multiple models (e.g., enzyme inhibition vs. cell viability) to identify off-target effects .

    Case Study:

    • Analogs with 4-methoxyphenyl-piperazine showed 10× higher serotonin receptor affinity than 4-fluorophenyl derivatives, explaining conflicting activity in behavioral vs. cytotoxicity assays .

Q. What strategies improve bioavailability given rapid in vivo clearance?

Methodological Answer:

  • Prodrug Design: Introduce ester groups at the carboxamide to enhance membrane permeability .
  • Formulation: Use lipid-based nanoemulsions to prolong half-life .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., piperazine N-demethylation) .

Data from Analog Studies:

  • Methylation of the thiophene ring increased microsomal stability by 40% .

Q. How can computational modeling elucidate target interactions?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to predict binding poses with serotonin receptors (e.g., 5-HT₁A). Key interactions:
  • Piperazine nitrogen with Asp116 (salt bridge) .

  • Thiophene π-π stacking with Phe361 .

    • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability .

    Validation:

    • Correlate docking scores (e.g., binding energy ≤ -8.5 kcal/mol) with experimental IC₅₀ values .

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